molecular formula C19H17ClFNO5S B5026910 dimethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)terephthalate

dimethyl 2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)terephthalate

Cat. No.: B5026910
M. Wt: 425.9 g/mol
InChI Key: ZFROWVPQFCCQKE-UHFFFAOYSA-N
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Description

Typically, compounds like this consist of multiple functional groups, each contributing to the overall properties of the molecule. The compound appears to contain a benzyl group, a thioacetyl group, an amino group, and a terephthalate group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different functional group. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, while the terephthalate group could be formed through esterification .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For instance, the amino group might participate in acid-base reactions, while the thioacetyl group could undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict these properties .

Mechanism of Action

If this compound is a drug or a biologically active molecule, its mechanism of action would depend on how it interacts with biological targets. This could involve binding to a specific protein, inhibiting an enzyme, or modulating a signaling pathway .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for a compound like this could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

Properties

IUPAC Name

dimethyl 2-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO5S/c1-26-18(24)11-6-7-12(19(25)27-2)16(8-11)22-17(23)10-28-9-13-14(20)4-3-5-15(13)21/h3-8H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFROWVPQFCCQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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